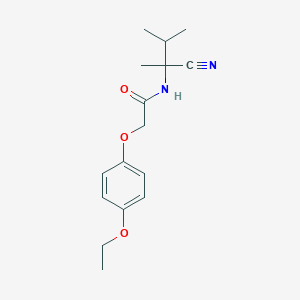
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism and energy balance. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, as well as a reduction in hepatic glucose production.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, as well as reduce hepatic glucose production. N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has a number of advantages for use in lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study. It has also been extensively studied in preclinical models and has shown promising results in the treatment of metabolic disorders and cancer. However, there are also limitations to the use of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, the long-term effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide on human health are not yet known.
Orientations Futures
There are a number of future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the investigation of the long-term effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide on human health. In addition, there is a need for further research into the potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide in the treatment of metabolic disorders and cancer.
Méthodes De Synthèse
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxyphenol with 2-bromoacetyl bromide to form 2-(4-ethoxyphenoxy)acetamide. This intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic glucose production in animal models. N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-20-13-6-8-14(9-7-13)21-10-15(19)18-16(4,11-17)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMWODPLGBWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

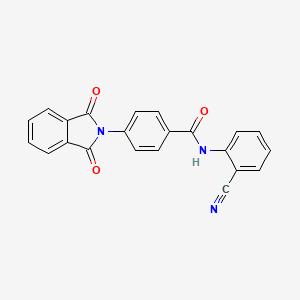
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide](/img/structure/B2785573.png)
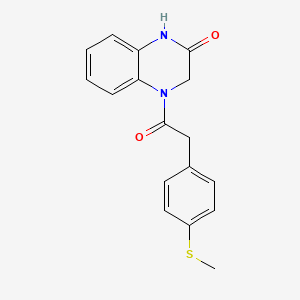

![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)

![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)
![[4-(3,4-Dichloroanilino)-6-morpholino-s-triazin-2-yl]-(4-fluorophenyl)amine](/img/structure/B2785590.png)
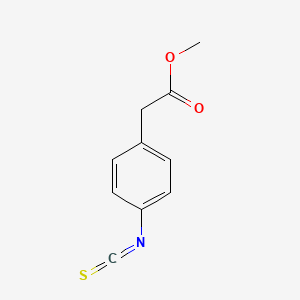
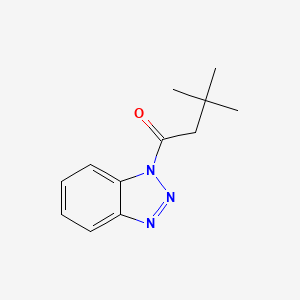
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)